An In-depth Technical Guide to 6-amino-4-hydroxy-2H-chromen-2-one and Its Analogs
An In-depth Technical Guide to 6-amino-4-hydroxy-2H-chromen-2-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-amino-4-hydroxy-2H-chromen-2-one, a derivative of the versatile 4-hydroxycoumarin scaffold, represents a class of compounds with significant potential in medicinal chemistry. While specific experimental data for this exact molecule is limited in current literature, this guide provides a comprehensive overview of its predicted chemical properties, along with detailed experimental data and protocols for closely related and structurally similar compounds. By examining these analogs, researchers can infer potential characteristics and methodologies applicable to the study of 6-amino-4-hydroxy-2H-chromen-2-one. This document aims to serve as a foundational resource for professionals engaged in the research and development of novel coumarin-based therapeutic agents.
Introduction to 4-Hydroxycoumarin Derivatives
The 4-hydroxycoumarin (also known as 2H-1-benzopyran-2-one) framework is a prominent feature in a multitude of natural and synthetic molecules renowned for their broad spectrum of biological activities.[1] These compounds are of great interest due to their conjugated molecular architecture.[1] Derivatives of 4-hydroxycoumarin are widely recognized for their anticoagulant properties, famously exemplified by warfarin.[1] Beyond this, their pharmacological applications extend to anti-inflammatory, antibacterial, antiviral, and anticancer activities.[2][3] The introduction of an amino group, as in 6-amino-4-hydroxy-2H-chromen-2-one, can significantly modulate the compound's physicochemical properties and biological functions, making it a target of interest for drug discovery and development.
Physicochemical Properties
Predicted Properties of 6-amino-4-hydroxy-2H-chromen-2-one
The following table summarizes the computationally predicted properties for 6-amino-4-hydroxy-2H-chromen-2-one. These values are estimations and should be confirmed through experimental validation.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | PubChem[4] |
| Molecular Weight | 177.16 g/mol | PubChem[4] |
| Monoisotopic Mass | 177.04259 Da | PubChem[4] |
| XlogP (predicted) | 0.6 | PubChem[4] |
| Hydrogen Bond Donor Count | 2 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 0 | PubChem[4] |
| Topological Polar Surface Area | 72.6 Ų | PubChem[4] |
Experimental Properties of a Structurally Related Analog: 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one
To provide a practical reference, the experimentally determined properties of the closely related compound, 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one, are presented below. The presence of a methyl group at the 4-position and a hydroxyl group at the 7-position will influence these properties relative to the target compound.
| Property | Value | Source |
| CAS Number | 68047-36-9 | CymitQuimica[5] |
| Molecular Formula | C₁₀H₉NO₃ | CymitQuimica[5] |
| Molecular Weight | 191.18 g/mol | CymitQuimica[5] |
| Melting Point | 273–274 °C | Benchchem[6] |
| Appearance | Yellow solid | CymitQuimica[5] |
| Solubility | Soluble in acetone, DMSO, and DMF | Benchchem[6] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 6-amino-4-hydroxy-2H-chromen-2-one is not available in the cited literature, a general synthetic strategy can be inferred from established methods for related coumarin derivatives. A plausible approach involves the nitration of a 4-hydroxycoumarin precursor, followed by the reduction of the nitro group to an amine.
General Synthesis Workflow
A potential synthetic pathway for 6-amino-4-hydroxycoumarin can be conceptualized as a two-step process starting from 4-hydroxycoumarin. This involves an electrophilic nitration followed by a reduction.
Caption: A conceptual workflow for the synthesis of 6-amino-4-hydroxycoumarin.
Detailed Protocol for a Related Analog: Synthesis of 6-amino-7-hydroxy-4-methylcoumarin
The following protocol for the synthesis of 6-amino-7-hydroxy-4-methylcoumarin provides a detailed example of the chemical transformations that could be adapted for the synthesis of 6-amino-4-hydroxy-2H-chromen-2-one.[6]
Step 1: Nitration of 7-hydroxy-4-methylcoumarin
-
Dissolve 1 gram of 7-hydroxy-4-methylcoumarin in 10 mL of concentrated sulfuric acid, ensuring the solution is cooled to below 10°C.
-
Prepare a nitrating mixture by adding 1 mL of nitric acid to 3 mL of sulfuric acid, and pre-cool this mixture.
-
Add the nitrating mixture dropwise to the coumarin solution, maintaining the temperature below 10°C.
-
Allow the reaction to proceed at room temperature for 1 hour.
-
Quench the reaction by pouring the mixture over ice.
-
The crude product will contain a mixture of 6-nitro and 8-nitro isomers. Separate the 6-nitro isomer by selective recrystallization from boiling ethanol, where it is less soluble. This yields 6-nitro-7-hydroxy-4-methylcoumarin.[6]
Step 2: Reduction of 6-nitro-7-hydroxy-4-methylcoumarin
-
Reflux a mixture of 2.21 g (0.01 mol) of 6-nitro-7-hydroxy-4-methylcoumarin with 4 g of iron powder in 10 mL of ethanol and 15 mL of concentrated hydrochloric acid for 6 hours.
-
Filter the resulting precipitate, wash, and recrystallize to obtain 6-amino-7-hydroxy-4-methylcoumarin.[6]
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of synthesized compounds. While experimental spectra for 6-amino-4-hydroxy-2H-chromen-2-one are not available, data for a related analog is provided for reference.
Spectral Data for 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one
The following table summarizes the key spectral data for 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one.
| Spectroscopy | Key Features | Source |
| Infrared (IR) | 3546 cm⁻¹ (O-H stretch), 3392 cm⁻¹ (N-H stretch) | Benchchem[6] |
Biological Activity and Signaling Pathways
The biological activities of 4-hydroxycoumarin derivatives are diverse and well-documented.[1] They are known to exhibit anticoagulant, anti-inflammatory, antibacterial, and anticancer properties.[2][3] The introduction of an amino group can enhance or modify these activities.
General Biological Activities of Amino-Coumarins
Coumarin derivatives are known to interact with various biological targets. For instance, some amino-coumarins have shown potential as antibacterial agents by inhibiting DNA gyrase.[5][7] Others exhibit anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase.[6]
Potential Signaling Pathway Interactions
Given the known activities of related compounds, it is plausible that 6-amino-4-hydroxy-2H-chromen-2-one could interact with various signaling pathways. The diagram below illustrates a generalized logical flow of how such a compound might be investigated for its biological effects, from initial screening to mechanism of action studies.
Caption: A workflow for investigating the biological activity of a novel compound.
Conclusion
While 6-amino-4-hydroxy-2H-chromen-2-one remains a compound with limited specific experimental data, this guide provides a comprehensive starting point for researchers. By leveraging the predicted properties and the detailed information available for structurally similar analogs, scientists and drug development professionals can design experiments, develop synthetic strategies, and anticipate potential biological activities. The rich chemistry and diverse pharmacology of the 4-hydroxycoumarin family suggest that 6-amino-4-hydroxy-2H-chromen-2-one is a promising candidate for further investigation in the quest for novel therapeutic agents. Future experimental work is necessary to fully elucidate its chemical properties and biological potential.
References
- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. scielo.br [scielo.br]
- 4. PubChemLite - 6-amino-4-hydroxy-2h-chromen-2-one (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one | 68047-36-9 | Benchchem [benchchem.com]
- 7. 6-Amino-7-hydroxy-4-methylcoumarin | 68047-36-9 | FA45295 [biosynth.com]
